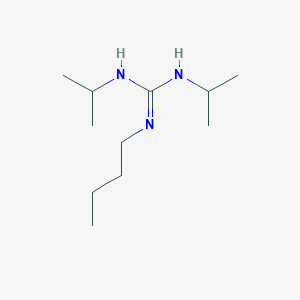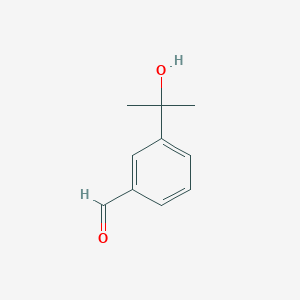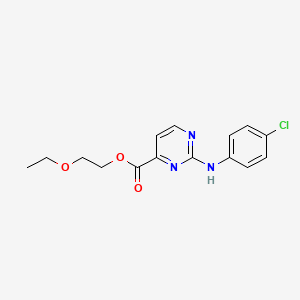
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities, including anti-inflammatory and neuroprotective properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate typically involves multiple steps, starting from acyclic starting materials. The process includes ring closure, aromatization, and functional group modifications. For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, followed by steps such as S-methylation and oxidation to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate involves the inhibition of key inflammatory pathways. It targets molecular pathways such as the nuclear factor κB (NF-κB) pathway, reducing the production of inflammatory cytokines and mediators. Additionally, it may interact with specific receptors in the nervous system to exert neuroprotective effects .
相似化合物的比较
Similar Compounds
4-(4-Benzyloxy)phenylpyrimidine: Exhibits strong inhibitory activity against prostaglandin E2 production.
Triazole-pyrimidine hybrids: Show promising neuroprotective and anti-inflammatory properties.
Uniqueness
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate stands out due to its unique combination of anti-inflammatory and neuroprotective effects. Its ability to inhibit multiple inflammatory mediators and pathways makes it a versatile compound for various therapeutic applications .
属性
分子式 |
C15H16ClN3O3 |
|---|---|
分子量 |
321.76 g/mol |
IUPAC 名称 |
2-ethoxyethyl 2-(4-chloroanilino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H16ClN3O3/c1-2-21-9-10-22-14(20)13-7-8-17-15(19-13)18-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18,19) |
InChI 键 |
ONOUQKLUMOZHSZ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC(=O)C1=NC(=NC=C1)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B8632526.png)
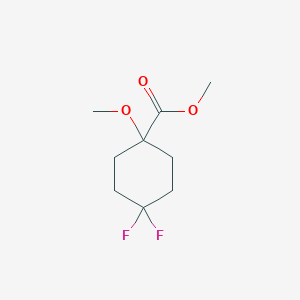
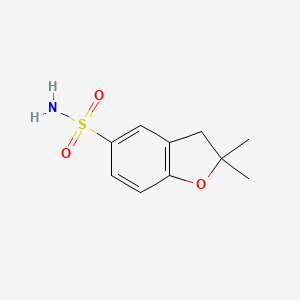
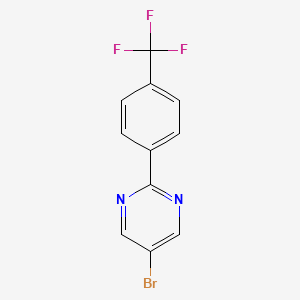
![(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester](/img/structure/B8632567.png)
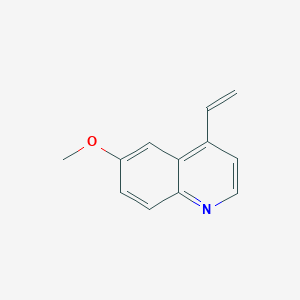
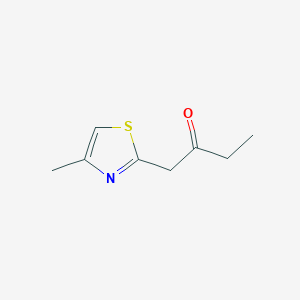
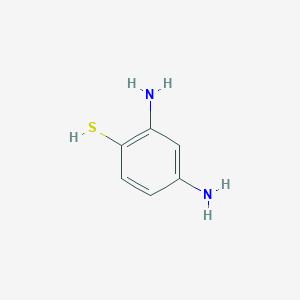
![(6S)-1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B8632588.png)
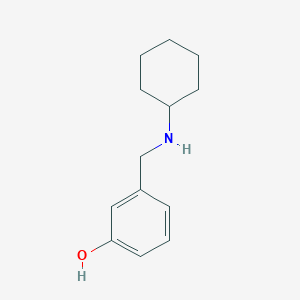
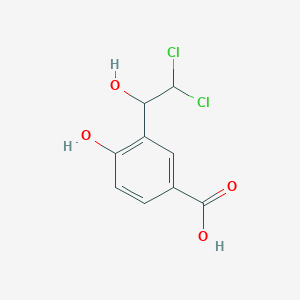
![4-[(4-pyridinylmethyl)thio]benzenamine](/img/structure/B8632604.png)
